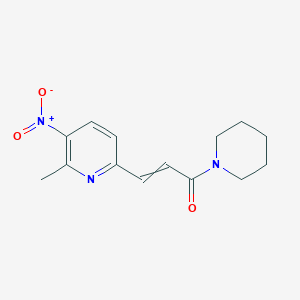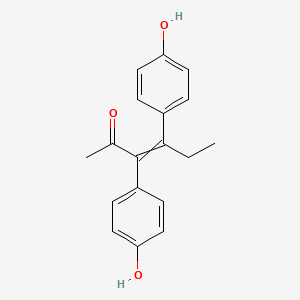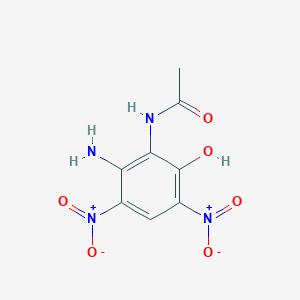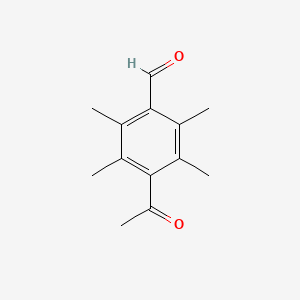![molecular formula C14H26O3Si B14376307 3-{3-[(Triethylsilyl)oxy]but-2-en-1-yl}oxolan-2-one CAS No. 89597-52-4](/img/structure/B14376307.png)
3-{3-[(Triethylsilyl)oxy]but-2-en-1-yl}oxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{3-[(Triethylsilyl)oxy]but-2-en-1-yl}oxolan-2-one is a synthetic organic compound characterized by its unique structure, which includes a triethylsilyl group and an oxolan-2-one moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[(Triethylsilyl)oxy]but-2-en-1-yl}oxolan-2-one typically involves the reaction of a suitable precursor with triethylsilyl chloride in the presence of a base. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent moisture and air from interfering with the reaction. The general synthetic route can be summarized as follows:
Starting Material: The synthesis begins with a suitable precursor, such as a buten-2-one derivative.
Silylation: The precursor is reacted with triethylsilyl chloride in the presence of a base like triethylamine or pyridine.
Cyclization: The intermediate product undergoes cyclization to form the oxolan-2-one ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-{3-[(Triethylsilyl)oxy]but-2-en-1-yl}oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The triethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
3-{3-[(Triethylsilyl)oxy]but-2-en-1-yl}oxolan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be employed in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 3-{3-[(Triethylsilyl)oxy]but-2-en-1-yl}oxolan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The triethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The oxolan-2-one moiety may interact with specific enzymes, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Trimethylsilyl)-3-buten-2-one: Similar structure but with a trimethylsilyl group instead of triethylsilyl.
4-Methoxy-3-(3-methylbut-2-en-1-yl)-7-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one: Contains a quinolin-2-one moiety and different substituents.
Uniqueness
3-{3-[(Triethylsilyl)oxy]but-2-en-1-yl}oxolan-2-one is unique due to the presence of both the triethylsilyl group and the oxolan-2-one ring, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.
Eigenschaften
CAS-Nummer |
89597-52-4 |
|---|---|
Molekularformel |
C14H26O3Si |
Molekulargewicht |
270.44 g/mol |
IUPAC-Name |
3-(3-triethylsilyloxybut-2-enyl)oxolan-2-one |
InChI |
InChI=1S/C14H26O3Si/c1-5-18(6-2,7-3)17-12(4)8-9-13-10-11-16-14(13)15/h8,13H,5-7,9-11H2,1-4H3 |
InChI-Schlüssel |
FVNLGNJUNQSNPG-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)(CC)OC(=CCC1CCOC1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Diethyl(oxo)[2-(2-phenylethoxy)ethenyl]-lambda~5~-phosphane](/img/structure/B14376232.png)

![N-[1-(1H-Benzimidazol-2-yl)ethyl]-N'-(4-methoxyphenyl)thiourea](/img/structure/B14376236.png)
![10-[3-(4,5-Dihydro-1,3-oxazol-2-yl)propyl]acridin-9(10H)-one](/img/structure/B14376240.png)


methyl]-5-phenylfuran-2,3-dione](/img/structure/B14376253.png)



![2-[1,1-Bis(ethylsulfanyl)prop-1-ene-2-sulfinyl]-1,1-bis(ethylsulfanyl)prop-1-ene](/img/structure/B14376294.png)

